molecular formula C7H5F3O B6226386 3-(difluoromethyl)-5-fluorophenol CAS No. 1214333-96-6

3-(difluoromethyl)-5-fluorophenol

Cat. No.: B6226386
CAS No.: 1214333-96-6
M. Wt: 162.1
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Description

3-(Difluoromethyl)-5-fluorophenol is an organic compound characterized by the presence of both difluoromethyl and fluorophenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-5-fluorophenol typically involves the introduction of difluoromethyl and fluorine groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with difluoromethylating agents such as difluoromethyl bromide under basic conditions. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of difluoromethylquinones.

    Reduction: Conversion to 3-(methyl)-5-fluorophenol.

    Substitution: Formation of 3-(difluoromethyl)-5-fluoroaniline or other substituted derivatives.

Scientific Research Applications

3-(Difluoromethyl)-5-fluorophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the fluorine atom can influence its electronic properties and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-(Trifluoromethyl)-5-fluorophenol: Similar structure but with a trifluoromethyl group, which can alter its reactivity and biological activity.

    3-(Difluoromethyl)-4-fluorophenol: Positional isomer with different electronic and steric properties.

    3-(Difluoromethyl)-5-chlorophenol: Contains a chlorine atom instead of fluorine, affecting its chemical behavior and applications.

Uniqueness: 3-(Difluoromethyl)-5-fluorophenol is unique due to the specific positioning of the difluoromethyl and fluorine groups, which confer distinct chemical and biological properties. Its combination of stability, reactivity, and potential for diverse applications makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1214333-96-6

Molecular Formula

C7H5F3O

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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